Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Overview
Description
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopropane ring, which imparts unique chemical properties.
Scientific Research Applications
Ethyl 1-(aminomethyl)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Safety and Hazards
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is labeled with the signal word “Danger” and is associated with the hazard statements H226 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also recommended to wear suitable protective clothing and eye protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(aminomethyl)cyclopropanecarboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(aminomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Mechanism of Action
The mechanism of action of ethyl 1-(aminomethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring in the compound provides conformational rigidity, which can influence its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 1-(aminomethyl)cyclopropanecarboxylic acid
- Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate
- Finerenone Impurity 32
Comparison: Ethyl 1-(aminomethyl)cyclopropanecarboxylate is unique due to its ethyl ester group, which can influence its solubility and reactivity compared to similar compounds. The presence of the cyclopropane ring also imparts distinct chemical properties, making it valuable for specific applications .
Properties
IUPAC Name |
ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTOKAZVIPSHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467157 | |
Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400840-94-0 | |
Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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